N-(2-chlorophenyl)-3-phenylbutanamide
Description
N-(2-Chlorophenyl)-3-phenylbutanamide is a synthetic amide derivative characterized by a 3-phenylbutanamide backbone substituted with a 2-chlorophenyl group at the nitrogen atom. The 2-chlorophenyl moiety is a common pharmacophore in drug design, contributing to enhanced lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVXSHRCXVEICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-phenylbutanamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-3-phenylbutanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(2-chlorophenyl)-3-phenylbutanamide analogs from the evidence:
Key Observations:
Structural Diversity :
- Substitution at the nitrogen (e.g., diphenylmethyl in T109 vs. cyclohexyl in ) significantly alters steric bulk and electronic properties.
- The presence of electron-withdrawing groups (e.g., Cl, CF₃ in T104 , sulfonamide in ) enhances polarity and may influence solubility and metabolic stability.
Melting Points :
- Analogs with rigid aromatic systems (e.g., T103 , m.p. 156.3°C) exhibit higher melting points than aliphatic derivatives, likely due to stronger π-π interactions.
Synthetic Routes :
- Amide bond formation via carbodiimide coupling (EDC/HOBt) is a common method .
- Substituent introduction (e.g., benzoyl in , sulfonyl in ) often involves nucleophilic substitution or acylation reactions.
Biological Relevance :
- Compounds like T109 and N-(2-chlorophenyl)acetamides are explored for anti-inflammatory or kinase inhibitory activity.
- The 2-chlorophenyl group is frequently associated with enhanced binding to hydrophobic enzyme pockets .
Challenges:
- Limited solubility of highly aromatic analogs may necessitate formulation optimization.
- Metabolic stability of the amide bond in vivo requires evaluation via ADME studies.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-3-phenylbutanamide and its analogs?
Answer: The synthesis of N-(2-chlorophenyl) carboxamide derivatives typically involves coupling reactions between substituted phenylamines and activated carboxylic acid derivatives. For example, in analogous compounds like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a), the synthesis involved refluxing 1H-indole-3-carbaldehyde with hydroxylamine to form an oxime intermediate, followed by coupling with N-(2-chlorophenyl) acetamide . Key steps include:
- Activation of carbonyl groups using reagents like EDCI/HOBt.
- Purification via column chromatography with gradients of ethyl acetate/hexane.
- Yield optimization by controlling temperature (60–80°C) and reaction time (12–24 hours).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and amide bond formation. For example, in compound 3a, NMR confirmed the absence of aldehyde protons post-oxime formation .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]⁺ peaks).
Q. How are reaction intermediates monitored during the synthesis of chlorophenyl-containing amides?
Answer:
- Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate = 3:1) to track intermediate formation .
- In-situ FTIR to detect carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹ for amide C=O) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental structural data for N-(2-chlorophenyl) derivatives?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can predict bond lengths, angles, and conformational stability. For compound 3a, DFT-optimized geometries matched single-crystal XRD data within 0.02 Å for bond lengths (e.g., C(9)-N(1) = 1.376 Å experimental vs. 1.382 Å theoretical) and 1.2° for angles . Steps include:
- Geometry optimization using Gaussian or ORCA software.
- Vibrational frequency analysis to confirm energy minima.
- Overlay with XRD coordinates (e.g., using Mercury or VMD) to assess deviations.
Q. What challenges arise in crystallographic refinement of N-(2-chlorophenyl) carboxamides, and how are they resolved?
Answer: Common challenges include:
- Disorder in aromatic rings due to rotational flexibility. Mitigated using SHELXL’s PART instruction to model partial occupancy .
- Twinned crystals , addressed via HKLF 5 format in SHELXL for data integration .
- Weak diffraction at high resolution (>2.0 Å). Solved by merging datasets from multiple crystals or using synchrotron radiation.
Q. How can discrepancies between theoretical and experimental bond parameters be analyzed?
Answer: Discrepancies (e.g., in bond angles or torsional conformations) may arise from solvent effects or crystal packing forces absent in gas-phase DFT models. Strategies include:
Q. What strategies are effective for resolving contradictory bioactivity data in N-(2-chlorophenyl) derivatives?
Answer:
Q. How is experimental phasing applied to macromolecular complexes involving chlorophenyl derivatives?
Answer: For proteins co-crystallized with N-(2-chlorophenyl) ligands:
- SAD/MAD phasing using anomalous scattering from chlorine atoms (λ = 1.7–2.0 Å) .
- Automated pipelines (e.g., SHELXC/D/E) for rapid phase determination and model building .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
